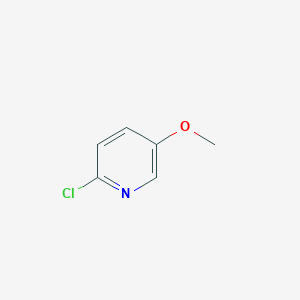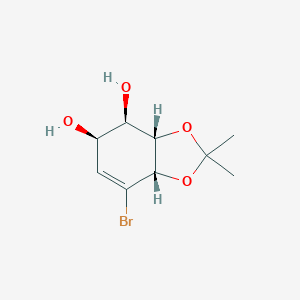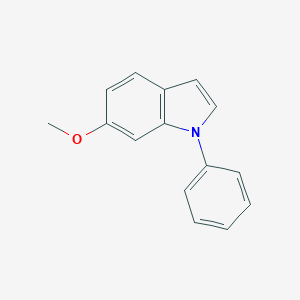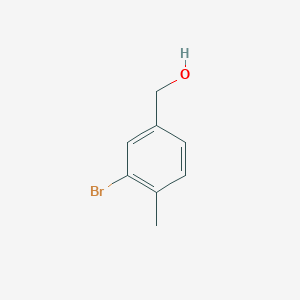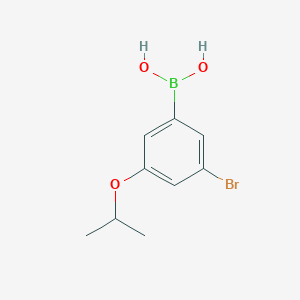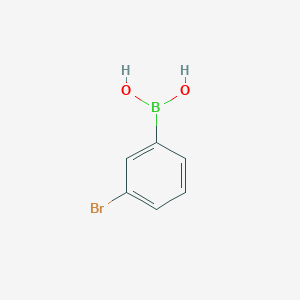
4-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮
描述
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring.
科学研究应用
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its effects on the GABA receptor-ionophore complex, making it a valuable tool in neuropharmacology research.
Medicine: Its potential therapeutic applications include the development of anxiolytic, sedative, and anticonvulsant drugs.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
Target of Action
The primary target of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is the gamma-aminobutyric acid (GABA) receptor-ionophore complex .
Mode of Action
The compound interacts with the GABA receptor-ionophore complex at allosteric sites . GABA-A receptors appear to have at least three allosteric sites at which modulators act . The compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Biochemical Pathways
The compound’s interaction with the GABA receptor-ionophore complex affects the neurotransmission process . By increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels, it enhances the inhibitory effects of GABA in the central nervous system .
Result of Action
The compound’s action on the GABA receptor-ionophore complex results in enhanced inhibitory neurotransmission in the central nervous system . This can lead to effects such as sedation, muscle relaxation, and reduction of anxiety .
生化分析
Biochemical Properties
The compound 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is known to affect the gamma-aminobutyric acid receptor-ionophore complex . It does not act as an agonist or antagonist but does affect the complex . GABA-A receptors appear to have at least three allosteric sites at which modulators act .
Cellular Effects
It is known to affect the gamma-aminobutyric acid receptor-ionophore complex, which could potentially influence cell function .
准备方法
The synthesis of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between an appropriate amine and a diketone under acidic or basic conditions can yield the desired benzodiazepine derivative . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
化学反应分析
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various substituted and functionalized benzodiazepine derivatives .
相似化合物的比较
4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be compared with other benzodiazepine derivatives such as:
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Similar in structure but with different substitution patterns, leading to variations in pharmacological effects.
Diazepam: A well-known benzodiazepine with a different substitution pattern, widely used for its anxiolytic and anticonvulsant properties.
Lorazepam: Another benzodiazepine derivative with distinct pharmacokinetic and pharmacodynamic properties
The uniqueness of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione lies in its specific substitution pattern, which influences its interaction with the GABA receptor and its overall pharmacological profile.
属性
IUPAC Name |
4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHUQIMPAVOVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395576 | |
| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3415-35-8 | |
| Record name | 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


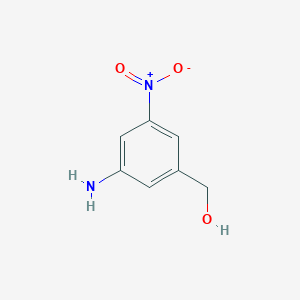
![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)
